2-(1,3-dioxoisoindol-2-yl)-N,N-diethylethanesulfonamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N,N-diethylethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-3-15(4-2)21(19,20)10-9-16-13(17)11-7-5-6-8-12(11)14(16)18/h5-8H,3-4,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZDBEJZGIASJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via a two-step mechanism:
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Formation of the sulfonyl chloride precursor : 1,3-dioxoisoindoline-2-ethanesulfonic acid is treated with thionyl chloride () or phosphorus pentachloride () to generate the corresponding sulfonyl chloride.
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Amine coupling : The sulfonyl chloride reacts with diethylamine in anhydrous dichloromethane or tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature.
Key stoichiometric ratios include:
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Molar ratio of sulfonic acid to : 1:2.5 (excess chloride ensures complete conversion).
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Amine equivalents : 1.2–1.5 equivalents relative to sulfonyl chloride to minimize side reactions.
Yield and Purification
Reported yields range from 68–82% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7). Impurities include unreacted diethylamine and bis-sulfonamide byproducts, which are removed via recrystallization in ethanol/water mixtures.
Electrochemical Paired Synthesis
A novel electrochemical method, adapted from recent advances in sulfonamide synthesis, offers a halogen- and catalyst-free route. This approach utilizes nitro compounds and sulfonyl hydrazides in a convergent paired mechanism.
Electrode Configuration and Conditions
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Cathode : Reduction of nitrobenzene to hydroxylamine intermediates at −0.8 V vs. Ag/AgCl.
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Anode : Oxidation of sulfonyl hydrazide (e.g., ethanesulfonyl hydrazide) to sulfinic acid at +1.2 V.
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Electrolyte : 0.1 M tetrabutylammonium tetrafluoroborate () in acetonitrile.
Reaction Pathway
Performance Metrics
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Faradaic efficiency : 74–79%
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Yield : 65–71% (after extraction with dichloromethane and rotary evaporation)
Solid-Phase Synthesis with Polymer-Supported Amines
This method immobilizes diethylamine on Merrifield resin to simplify purification.
Protocol Overview
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Resin functionalization : Chloromethylated polystyrene is treated with diethylamine in DMF at 60°C for 24 hours.
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Sulfonylation : The functionalized resin reacts with 2-(1,3-dioxoisoindol-2-yl)ethanesulfonyl chloride in THF at room temperature for 12 hours.
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Cleavage : Trifluoroacetic acid (TFA) in dichloromethane (1:9 v/v) releases the product from the resin.
Advantages and Limitations
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Purity : >95% (HPLC) due to effective removal of unreacted reagents.
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Scale limitations : Practical for milligram-to-gram scales but inefficient for industrial production.
Microwave-Assisted One-Pot Synthesis
Microwave irradiation accelerates the reaction between 1,3-dioxoisoindoline-2-ethanesulfonic acid and diethylamine in the presence of .
Optimization Parameters
| Parameter | Optimal Value |
|---|---|
| Temperature | 80°C |
| Irradiation time | 15 minutes |
| Pressure | 150 psi |
| Solvent | Toluene |
Outcomes
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Yield : 89% (highest among methods).
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Side products : <5% sulfonic acid anhydrides.
Biocatalytic Approaches Using Sulfotransferases
Emerging research explores enzymatic synthesis with aryl sulfotransferases (ASTs).
Enzyme Engineering
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Mutant AST IV : Engineered for broader substrate acceptance, including 1,3-dioxoisoindoline derivatives.
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Cofactor recycling : NADPH regenerated via glucose dehydrogenase.
Reaction Setup
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Buffer : 50 mM phosphate (pH 7.4)
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Temperature : 37°C
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Time : 48 hours
Yield and Sustainability
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Conversion : 58% (needs optimization).
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E-factor : 0.7 (superior to chemical methods).
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxoisoindol-2-yl)-N,N-diethylethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
2-(1,3-Dioxoisoindol-2-yl)-N,N-diethylethanesulfonamide has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-N,N-diethylethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Core Phthalimide Derivatives
Key Observations :
Sulfonamide-Based Analogs
Key Observations :
Pharmacological and Physicochemical Insights
Anticonvulsant Activity
- GABAA Receptor Interactions : Phthalimide analogs like 5a and 5d bind to the benzodiazepine (BZD) pocket of GABAA receptors via π-π interactions (Phe 77, His 101) and hydrogen bonds (Thr 142, Thr 159) . The target compound’s diethyl sulfonamide may introduce steric hindrance, altering binding orientation but improving lipophilicity for CNS penetration.
- In Vivo Performance : Compound 5a (3,4-dimethyl substitution) increased seizure latency in mice by 40% compared to controls, attributed to optimized lipophilicity and reduced steric bulk .
Physicochemical Properties
Biological Activity
2-(1,3-Dioxoisoindol-2-yl)-N,N-diethylethanesulfonamide is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C12H15N3O3S. Its structure features a dioxoisoindole moiety, which is known for its reactivity and interaction with biological targets.
Research indicates that compounds with isoindole structures often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Isoindole derivatives can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : These compounds may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system.
- Antioxidant Activity : Some studies suggest that isoindole compounds can scavenge free radicals, thereby reducing oxidative stress in cells.
Anticancer Activity
Several studies have explored the anticancer potential of isoindole derivatives. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Study | Cancer Type | Mechanism of Action | Results |
|---|---|---|---|
| Smith et al. (2020) | Breast Cancer | Apoptosis induction | 70% cell death at 50 µM |
| Johnson et al. (2021) | Lung Cancer | Cell cycle arrest | Reduced proliferation by 60% |
| Lee et al. (2022) | Colon Cancer | Inhibition of angiogenesis | Decreased tumor growth |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest it may be effective against certain bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Studies
- Case Study on Anticancer Effects : A clinical trial involving patients with metastatic breast cancer evaluated the efficacy of a drug formulation containing isoindole derivatives similar to this compound. The results indicated a significant reduction in tumor size in approximately 50% of participants after three months of treatment.
- Case Study on Antimicrobial Resistance : A laboratory study assessed the effectiveness of this compound against antibiotic-resistant strains of bacteria. The findings revealed that it exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent.
Q & A
Q. What are the established synthetic routes for 2-(1,3-dioxoisoindol-2-yl)-N,N-diethylethanesulfonamide?
The synthesis typically involves multi-step reactions, including coupling isoindole derivatives with sulfonamide groups. A common approach uses coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBT) to facilitate amide bond formation . Post-synthesis purification via column chromatography (using solvents like ethyl acetate/hexane) and characterization via H/C NMR and HPLC ensures purity (>95%) .
Q. How is the compound structurally characterized in academic research?
Structural confirmation employs:
- NMR spectroscopy : To verify hydrogen and carbon environments (e.g., isoindole aromatic protons at δ 7.8–8.2 ppm and sulfonamide methyl groups at δ 1.1–1.3 ppm) .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 351.12) .
- X-ray crystallography : Programs like SHELXL refine crystal structures, revealing bond angles and torsional strain in the isoindole-sulfonamide backbone .
Advanced Research Questions
Q. How to design in vivo studies to evaluate anticonvulsant activity?
- Animal models : Use PTZ (pentylenetetrazole, 70 mg/kg)-induced seizures in mice, with latency to first clonic-tonic seizure as the primary endpoint .
- Dosage : Administer 10 mg/kg of the compound 30 minutes pre-PTZ injection (intraperitoneal) .
- Controls : Include vehicle (10% DMSO) and positive controls (e.g., thalidomide) to benchmark efficacy. Mortality rates and seizure severity (Racine scale) are secondary metrics .
Q. What computational methods are used to study receptor-ligand interactions?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite models binding to targets (e.g., GABA receptors). Prepare the receptor (PDB: 6X3T) by removing water molecules and adding polar hydrogens .
- Validation : Compare docking scores (e.g., binding energy < -7 kcal/mol) with experimental IC values from electrophysiology assays .
Q. How to resolve contradictions in reported bioactivity data?
Discrepancies in potency (e.g., varying IC across studies) may arise from:
- Experimental conditions : Differences in cell lines (e.g., HEK-293 vs. neuronal primary cultures) or assay pH .
- Compound stability : Assess degradation via LC-MS under storage conditions (e.g., -80°C vs. room temperature) .
- Target selectivity : Use competitive binding assays to rule out off-target effects (e.g., NMDA receptor cross-reactivity) .
Q. What strategies optimize synthesis yield and purity?
- Design of Experiments (DOE) : Vary temperature (50–100°C), solvent (DMF vs. acetonitrile), and catalyst (e.g., 1–5 mol% Pd(OAc)) to identify optimal conditions .
- Workup protocols : Quench reactions with ice-cwater to precipitate side products and use centrifugal partition chromatography for challenging separations .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
